E3 ligase ligand-linker conjugates 9 are building blocks for a promising technique in targeted protein degradation known as PROTAC (Proteolysis Targeting Chimera) []. These conjugates consist of two key components:
This specific conjugate often features (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected via a linker []. Researchers can utilize E3 Ligase Ligand-Linker Conjugate 9 as a starting point for the development of PROTAC molecules targeting various proteins of interest.
E3 ligase Ligand-Linker Conjugates 9 is a synthetic compound designed for use in the field of targeted protein degradation, particularly within the framework of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a ligand for E3 ubiquitin ligases and a linker that facilitates the connection between the ligand and the target protein. Specifically, E3 ligase Ligand-Linker Conjugates 9 incorporates a (S,R,S)-AHPC based Von Hippel-Lindau (VHL) ligand and a six-unit polyethylene glycol (PEG) linker, characterized by its halogen group connector. The compound is noted for its ability to induce the degradation of green fluorescent protein-HaloTag7 in cell-based assays, showcasing its potential utility in research applications focused on protein regulation and degradation mechanisms .
These methods highlight the importance of both organic synthesis and polymer chemistry in producing effective PROTAC compounds .
E3 ligase Ligand-Linker Conjugates 9 exhibits significant biological activity by promoting targeted protein degradation. In experimental settings, it has been shown to effectively degrade proteins such as green fluorescent protein-HaloTag7. This property is particularly valuable in cancer research, where it can be employed to target and degrade oncogenic proteins, thereby inhibiting tumor growth. The ability to selectively induce degradation of specific proteins allows for precise manipulation of cellular pathways, making this compound a powerful tool in therapeutic development .
The synthesis of E3 ligase Ligand-Linker Conjugates 9 involves several steps:
E3 ligase Ligand-Linker Conjugates 9 has several notable applications:
Interaction studies involving E3 ligase Ligand-Linker Conjugates 9 typically focus on its binding affinity and efficacy in inducing protein degradation. These studies often employ techniques such as:
Such studies help elucidate the mechanisms by which this compound exerts its effects at a molecular level .
E3 ligase Ligand-Linker Conjugates 9 can be compared with other similar compounds used in PROTAC technology. Here are some notable examples:
E3 ligase Ligand-Linker Conjugates 9 stands out due to its specific use of VHL as a ligand combined with a PEG linker, which enhances solubility and cellular uptake while maintaining effective binding to target proteins. This unique combination allows for tailored applications in both cancer therapy and biochemical research, differentiating it from other conjugates that may focus on different E3 ligases or utilize different linkers .
The pharmacophore analysis of E3 ligase Ligand-Linker Conjugate 9 reveals critical molecular recognition elements essential for cereblon binding specificity [9]. However, it is important to note that this particular conjugate primarily targets the von Hippel-Lindau protein rather than cereblon, representing a distinct E3 ligase recruitment mechanism [38]. The structural basis for von Hippel-Lindau protein recognition involves specific pharmacophore elements that differ substantially from cereblon-targeting compounds [14].
The primary binding pharmacophore consists of a (2S,4R)-4-hydroxyproline motif that serves as the central recognition element for von Hippel-Lindau protein engagement [41]. This hydroxyproline ring system establishes critical hydrogen bonding interactions with Ser111 within the von Hippel-Lindau binding pocket, providing the primary anchor point for molecular recognition [38]. The stereochemical configuration of this hydroxyproline unit proves essential for maintaining binding affinity and selectivity [39].
The thiazole moiety, specifically the 4-methylthiazol-5-yl substituent, contributes to binding selectivity through engagement with hydrophobic pockets within the von Hippel-Lindau protein structure [38]. This heterocyclic component provides additional binding affinity while serving as a selectivity determinant that distinguishes von Hippel-Lindau ligands from other E3 ligase binding compounds [41]. The para-substituted benzyl linker facilitates aromatic stacking interactions that contribute to orientation control within the binding site [39].
Pharmacophore Feature | Chemical Environment | Interaction Type | Binding Contribution |
---|---|---|---|
Hydroxyproline ring | (2S,4R)-4-hydroxyproline | Hydrogen bonding to Ser111 | Primary anchor point |
Thiazole moiety | 4-methylthiazol-5-yl | Hydrophobic pocket engagement | Selectivity determinant |
Benzyl linker | Para-substituted benzyl | Aromatic stacking | Orientation control |
Tertiary leucine | tert-butyl group | Steric complementarity | Binding affinity |
Amide backbone | Peptide-like structure | Backbone recognition | Conformational stability |
The tertiary leucine component, featuring a tert-butyl group, provides steric complementarity that enhances binding affinity through optimal space filling within the von Hippel-Lindau binding pocket [38]. This bulky substituent proves essential for achieving the superior binding affinity observed with VH032-derived ligands compared to earlier iterations [41]. The amide backbone mimics peptidic recognition elements, providing conformational stability and facilitating backbone recognition by the target protein [39].
The polyethylene glycol linker system in E3 ligase Ligand-Linker Conjugate 9 consists of six ethylene glycol units, providing a total contour length of approximately 24 Å [6]. This PEG₆ linker exhibits exceptional conformational flexibility due to the multiple carbon-oxygen bonds that permit extensive rotational freedom [15]. The conformational dynamics of polyethylene glycol chains demonstrate complex behavior influenced by chain length, environmental conditions, and intermolecular interactions [20].
Molecular dynamics simulations reveal that polyethylene glycol chains undergo continuous conformational changes on timescales ranging from picoseconds to nanoseconds [22]. The persistence length of polyethylene glycol, approximately 4 Å per unit, indicates moderate structural constraint while maintaining sufficient flexibility for dynamic ternary complex formation [20]. The six-unit length represents an optimal balance between spatial reach and conformational restriction for effective protein-protein approximation [43].
The hydration shell surrounding polyethylene glycol linkers significantly influences their conformational behavior and biological activity [20]. Water molecules coordinate extensively with the ether oxygens, creating a dynamic hydration environment that modulates linker flexibility and protein interactions [15]. This extensive water coordination contributes to enhanced aqueous solubility while maintaining the conformational adaptability required for ternary complex assembly [22].
Parameter | Value | Impact on Function |
---|---|---|
Number of PEG units | 6 units | Optimal spacing for ternary complex |
Persistence length | ~4 Å per unit | Moderate structural constraint |
Contour length | ~24 Å total | Extended reach capability |
Rotational freedom | High (multiple C-O bonds) | Conformational adaptability |
Hydration shell | Extensive water coordination | Aqueous solubility enhancement |
Flexibility index | Maximum (linear alkyl ether) | Dynamic ternary complex formation |
The conformational dynamics of the PEG₆ linker enable the formation of productive ternary complexes by allowing spatial adjustment between the von Hippel-Lindau protein and target proteins [43]. This flexibility proves essential for accommodating the diverse geometric requirements of different protein-protein interactions while maintaining binding affinity for both components [47]. The linker length of six ethylene glycol units represents an empirically optimized distance that maximizes degradation efficiency for many target proteins [44].
Temperature-dependent conformational studies demonstrate that polyethylene glycol linkers maintain their flexibility across physiologically relevant temperature ranges [15]. The glass transition temperature of polyethylene glycol chains remains well below physiological temperatures, ensuring maintained flexibility under cellular conditions [21]. This thermal stability of conformational dynamics proves crucial for consistent biological activity across varying environmental conditions [20].
The terminal functionalization of E3 ligase Ligand-Linker Conjugate 9 features a 4-carbon chloride group (C4-Cl) designed for covalent attachment to target protein ligands [31]. This chloride-terminated alkyl chain provides a reactive site for nucleophilic substitution reactions that enable conjugation with primary amines, thiols, or other nucleophilic functional groups present in target protein ligands [6]. The choice of chloride as the leaving group reflects its balanced reactivity and synthetic accessibility for subsequent conjugation reactions [27].
The 4-carbon spacer between the polyethylene glycol linker and the terminal chloride serves multiple functional purposes in the overall molecular architecture [31]. This alkyl extension provides additional conformational flexibility while maintaining sufficient distance to prevent steric interference between the linker system and the target protein ligand during conjugation reactions [43]. The length of this terminal extension has been optimized to facilitate efficient synthetic transformations while preserving the biological activity of the resulting proteolysis-targeting chimera constructs [47].
Target protein engagement strategies utilizing E3 ligase Ligand-Linker Conjugate 9 rely on the formation of stable covalent bonds between the terminal chloride and complementary nucleophilic sites on target protein ligands [26]. The reactivity profile of primary alkyl chlorides provides predictable reaction kinetics that enable controlled conjugation under mild synthetic conditions [27]. This controlled reactivity proves essential for maintaining the integrity of both the E3 ligase ligand and the target protein ligand during the conjugation process [29].
Component | Description | Function |
---|---|---|
VHL Ligand | (S,R,S)-AHPC based VHL binding motif | E3 ligase recruitment |
Linker System | PEG₆ (6-unit polyethylene glycol) | Spatial bridging and flexibility |
Terminal Group | C4-Cl (4-carbon chain with chloride) | Target protein conjugation site |
Binding Domain | von Hippel-Lindau protein recognition | Substrate recognition specificity |
Functional Groups | Hydroxyproline, thiazole, amide bonds | Molecular interactions and stability |
The synthetic accessibility of the terminal chloride functionalization enables diverse conjugation strategies for target protein ligand attachment [30]. Common conjugation approaches include nucleophilic substitution with primary amines to form stable secondary amine linkages, or reaction with thiol groups to generate thioether bonds [27]. The choice of conjugation chemistry depends on the specific functional groups available on the target protein ligand and the desired stability characteristics of the final proteolysis-targeting chimera [29].
Optimization of terminal functionalization strategies focuses on maximizing conjugation efficiency while preserving the biological activity of both molecular components [26]. The 4-carbon spacer length represents a compromise between providing sufficient distance for sterically demanding target protein ligands and maintaining compact molecular architecture for favorable pharmacological properties [43]. This balance proves critical for developing effective protein degraders that maintain potency while exhibiting appropriate physicochemical characteristics for cellular applications [47].